molecular formula C20H20F2N2O3 B5339417 1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)ethanone

1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)ethanone

Cat. No.: B5339417
M. Wt: 374.4 g/mol
InChI Key: GHADMUTVSXEYDA-UHFFFAOYSA-N
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Description

This compound features a 3-fluoro-substituted phenyl ring linked to a piperazine moiety at the para position. The piperazine is further substituted with a (4-fluorophenoxy)acetyl group, while an ethanone (acetyl) group is attached to the phenyl ring. The structural complexity confers unique physicochemical properties:

  • Fluorine atoms enhance lipophilicity and metabolic stability .
  • The piperazine ring provides conformational flexibility, enabling interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name

1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3/c1-14(25)15-2-7-19(18(22)12-15)23-8-10-24(11-9-23)20(26)13-27-17-5-3-16(21)4-6-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHADMUTVSXEYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-310660 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically involves the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds through a series of chemical reactions. These reactions may include nucleophilic substitution, reduction, and oxidation reactions.

    Formation of WAY-310660: The final step involves the formation of WAY-310660 through a series of coupling reactions.

Chemical Reactions Analysis

WAY-310660 undergoes various chemical reactions, including:

Scientific Research Applications

WAY-310660 has been extensively studied for its applications in various scientific fields:

Mechanism of Action

WAY-310660 exerts its effects by inhibiting the interaction between secreted Frizzled-Related Protein-1 (sFRP-1) and Wnt. This inhibition leads to an increase in Wnt signaling, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. The molecular targets of WAY-310660 include sFRP-1 and components of the Wnt signaling pathway .

Comparison with Similar Compounds

Structural Analogs with Piperazine/Piperidine Moieties

Compound Name Structural Differences Key Properties
1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one () Propanone (3-carbon ketone) instead of ethanone Exhibits antiviral and anticancer activity ; longer carbon chain may alter pharmacokinetics (e.g., half-life) .
MK29 (1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) () Trifluoromethylphenyl substituent vs. fluorophenoxy acetyl Higher electron-withdrawing effects from CF₃ group; used in neuroprotective studies .
1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanone () Chlorophenyl and thioether groups Thioether linkage increases polarity; potential for redox-mediated interactions .
1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone () Piperidine (6-membered, 1 N) instead of piperazine (6-membered, 2 N) Reduced basicity; altered receptor binding due to fewer hydrogen-bonding sites .

Analogs with Fluorinated Aromatic Systems

Compound Name Structural Differences Key Properties
1-(3-Fluoro-4-isopropoxyphenyl)ethanone () Isopropoxy group instead of piperazine-fluorophenoxy acetyl Lower molecular weight ; simpler structure with reduced target specificity .
1-[4-[4-Amino-3-(trifluoromethyl)phenyl]-1-piperazinyl]ethanone () Trifluoromethyl and amino groups vs. fluorophenoxy acetyl Enhanced enzyme inhibition due to CF₃’s strong electron-withdrawing effects .
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone () Tetrazole ring instead of fluorophenoxy acetyl Tetrazole provides acidity (pKa ~4.9), influencing solubility and bioavailability .

Key Research Findings

Pharmacokinetic Profiles

  • The ethanone group in the target compound may confer faster metabolic clearance compared to propanone analogs .
  • Lipophilicity (LogP ~3.2, estimated) is higher than non-fluorinated analogs, enhancing membrane permeability but requiring formulation optimization .

Biological Activity

1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)ethanone, also known as a fluorinated piperazine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a fluorinated aromatic system and a piperazine moiety, which may influence its pharmacological properties.

Chemical Structure

The compound's IUPAC name is 1-[3-fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one. Its structure can be summarized as follows:

ComponentDescription
Fluorinated Aromatic Rings Contributes to lipophilicity and biological interactions
Piperazine Moiety Potentially enhances receptor binding and activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperazine group suggests possible interactions with neurotransmitter receptors, while the fluorinated phenoxy group may enhance metabolic stability and receptor affinity.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial properties of related compounds that share structural similarities with this compound. For instance, a derivative exhibited an IC50 value of 0.269 µM against Plasmodium falciparum, demonstrating significant selectivity (S.I. = 460) compared to cytotoxicity in L-6 cells (IC50 = 124 µM) . This indicates a promising therapeutic index for targeting malaria parasites while minimizing toxicity to host cells.

Anticancer Properties

The compound's potential anticancer activity has been explored in various studies. Compounds with similar piperazine structures have shown effectiveness against different cancer cell lines, with mechanisms involving inhibition of cellular proliferation and induction of apoptosis. For example, certain derivatives demonstrated superior cytotoxicity compared to established chemotherapeutics like etoposide .

Case Studies

Several case studies have investigated the biological effects of structurally related compounds:

  • Antiplasmodial Study : A study focused on a series of piperazine derivatives found that modifications in the fluorinated phenoxy group significantly impacted antiplasmodial activity. The most active compound displayed an IC50 value of 0.413 µM against P. falciparum, indicating that specific substitutions can enhance biological efficacy .
  • Cytotoxicity Assessment : In vitro evaluations revealed that certain derivatives exhibited cytotoxic effects on breast cancer cell lines, with IC50 values in the nanomolar range. These findings suggest that the structural features of the compounds play a critical role in their anticancer activity .

Pharmacokinetics and Selectivity

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. Studies indicate that compounds with higher lipophilicity tend to have improved permeability across cellular membranes, enhancing their bioavailability .

Enzyme Interaction

Enzyme inhibition studies have shown that these compounds can interact with cytochrome P450 enzymes, which are essential for drug metabolism. For example, one derivative showed 87% inhibition of CYP3A4, suggesting potential drug-drug interactions that warrant further investigation .

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